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molecular formula C9H14ClNO B051211 2-(Benzyloxy)ethanamine hydrochloride CAS No. 10578-75-3

2-(Benzyloxy)ethanamine hydrochloride

Cat. No. B051211
M. Wt: 187.66 g/mol
InChI Key: AFQMWBUNDONXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265382B1

Procedure details

Ethanolamine hydrochloride (20 g, 0.21 mol) in toluene (100 mL) was treated with sodium metal (pellets washed with hexane) (10.14 g, 0.44 mL). The reaction was refluxed until the sodium metal was no longer present. The mixture was cooled and benzyl chloride (24.17 mL, 0.21 mmol) was added, the reaction was stirred at room temperature overnight. The reaction mixture was filtered and the solid washed with toluene. The filtrate was cooled to 0° C. and HCl gas was bubbled in for 10 minutes. A white precipitate was obtained and filtered. The solid was recrystallized using 70 mL of isopropyl alcohol (10.4 g, 0.056 mol); MS-CI 188 (m+1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.17 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
[Compound]
Name
CI 188
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([CH2:4][NH2:5])[OH:3].[Na].[CH2:7]([Cl:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(O)(C)C>C1(C)C=CC=CC=1>[ClH:14].[C:8]1([CH2:7][O:3][CH2:2][CH2:4][NH2:5])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,6.7,^1:5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.C(O)CN
Name
Quantity
0.44 mL
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
24.17 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
CI 188
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid washed with toluene
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
HCl gas was bubbled in for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
A white precipitate was obtained
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.C1(=CC=CC=C1)COCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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